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molecular formula C13H10F3NO B1358422 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 613239-75-1

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Cat. No. B1358422
M. Wt: 253.22 g/mol
InChI Key: VRVOASJNEFKGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964983B2

Procedure details

The title compound was prepared in the manner analogous to Example 1F using 1D and 18B. MS m/z 478 (M+1).
Name
1D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2]C(=O)COC1C=C(OC)C(S)=CC=1C.Cl[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2[CH:30]=[CH:29][C:28]([C:31]([F:34])([F:33])[F:32])=[CH:27][N:26]=2)=[CH:21][CH:20]=1>>[F:32][C:31]([F:34])([F:33])[C:28]1[CH:29]=[CH:30][C:25]([C:22]2[CH:23]=[CH:24][C:19]([CH2:18][OH:2])=[CH:20][CH:21]=2)=[N:26][CH:27]=1

Inputs

Step One
Name
1D
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C(=C1)OC)S)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C1=NC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)C1=CC=C(C=C1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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